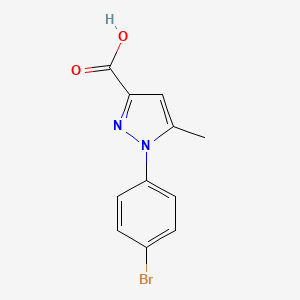

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) is a pyrazole derivative characterized by a brominated phenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol . The compound’s structural features, including the electron-withdrawing bromophenyl group and the polar carboxylic acid, make it a versatile intermediate in medicinal chemistry. It has been investigated for applications such as cannabinoid receptor CB1 antagonism and phosphodiesterase 5 (PDE5) inhibitor synthesis .

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBVQGYDHSPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628541 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229163-39-7 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those with mutations in the BRAF gene, which is crucial for melanoma progression.

Case Study: Inhibition of BRAF/ERK Pathway

A study synthesized several pyrazole derivatives, including this compound, and evaluated their effects on melanoma cells. The results demonstrated significant inhibition of the BRAF/ERK signaling pathway, suggesting its potential as a therapeutic agent against melanoma.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it is effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a detailed evaluation of antimicrobial efficacy, this compound was found to inhibit biofilm formation and bacterial growth at minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . This highlights its potential use in treating infections caused by resistant strains.

Agrochemical Applications

The compound's structural properties suggest potential applications in agrochemicals, particularly as a herbicide or fungicide. Pyrazole derivatives are known for their ability to disrupt biochemical pathways in plants and fungi.

Research Insights

Studies have indicated that similar compounds can inhibit specific enzymes involved in plant growth regulation or pathogen resistance mechanisms. This opens avenues for developing new agricultural products that enhance crop yield while minimizing environmental impact.

Coordination Chemistry

This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable for catalysis and material synthesis.

Structural Studies

Recent crystallographic studies have demonstrated the structural variability and coordination capabilities of this compound when complexed with various metal ions, which may lead to novel materials with unique properties .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits BRAF/ERK pathway in melanoma cells |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Agrochemicals | Potential herbicide/fungicide | Disrupts biochemical pathways in plants/fungi |

| Materials Science | Coordination Chemistry | Forms complexes with transition metals |

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table compares the structural and functional properties of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with analogous compounds:

Key Research Findings and Functional Insights

Structural and Electronic Effects

- Bromine vs. However, chlorine derivatives like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit stronger intermolecular interactions (e.g., π-π stacking and hydrogen bonding) due to reduced steric hindrance .

- Dihydro Pyrazole (Pyrazoline) Derivatives : Compounds like 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid feature a saturated pyrazole ring, which may stabilize conformation for receptor binding but reduce aromatic π-system contributions .

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Synthesis

The synthesis of this compound involves several chemical transformations. A notable method includes the reaction of 4-bromoacetophenone with diethyl oxalate, followed by further reactions with thiosemicarbazide to yield the target compound. Characterization techniques such as NMR and X-ray diffraction confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

This compound exhibits promising anticancer properties. Research indicates that derivatives of pyrazole compounds can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves:

- Microtubule Destabilization : It acts as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division.

- Induction of Apoptosis : Studies indicate that it enhances caspase-3 activity, leading to apoptosis in cancer cells. For instance, at concentrations as low as 1.0 μM, morphological changes were observed in MDA-MB-231 cells .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

These findings suggest that this compound could serve as a scaffold for developing more potent anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, research has shown that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The specific antibacterial effects of this compound have been documented, indicating its potential use in treating bacterial infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of pyrazole derivatives:

- Cytotoxicity Studies : In vitro studies demonstrated that pyrazole derivatives inhibited cell proliferation in human cancer cell lines more effectively than traditional chemotherapeutics.

- Mechanistic Studies : Research focused on understanding how these compounds induce apoptosis and inhibit tumor growth through detailed cellular pathway analyses.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclization of substituted hydrazides or through multi-step protocols involving formylation, oxidation, and acylation. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C under anhydrous conditions is a common method to form the pyrazole core, followed by purification via column chromatography . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential functionalization .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Structural validation relies on spectroscopic techniques:

Q. What basic pharmacological assays are suitable for evaluating its bioactivity?

In vitro binding assays against target receptors (e.g., σ₁ or σ₂ receptors) using radioligand displacement methods are standard. For example, competitive binding studies with guinea pig brain homogenates can quantify affinity (Ki values) . Parallel cytotoxicity screening in human cancer cell lines (e.g., MTT assays) is recommended for preliminary antitumor profiling .

Advanced Research Questions

Q. How can computational methods optimize its synthesis or reactivity?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with molecular dynamics simulations can identify optimal conditions for cyclization or acylation steps . Machine learning models trained on reaction databases may also prioritize feasible synthetic routes .

Q. What advanced techniques resolve contradictions in receptor-binding data?

Discrepancies in σ receptor affinity (e.g., σ₁ vs. σ₂ selectivity) may arise from assay conditions (e.g., membrane preparation methods). Orthogonal validation using:

Q. How can X-ray crystallography aid in understanding its interactions?

Q. What strategies improve its pharmacokinetic properties for in vivo studies?

- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl esters) enhances membrane permeability .

- Co-crystallization with co-formers (e.g., nicotinamide) to improve solubility .

- Metabolic stability assays in liver microsomes to identify vulnerable sites for structural modification .

Q. How can researchers address low yields in large-scale synthesis?

Process optimization via:

- Flow chemistry to control exothermic reactions (e.g., POCl₃-mediated cyclization).

- Design of experiments (DoE) to statistically optimize temperature, solvent, and catalyst ratios .

Scalable acylation protocols using immobilized enzymes or recyclable catalysts (e.g., polymer-supported reagents) reduce waste .

Methodological Challenges & Solutions

Q. How to quantify trace impurities in the final product?

Q. What experimental controls ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.